molecular formula C27H24O4 B1250899 1-oxo-3-phenyl-6-(3-phenylpropoxy)-1H-indene-2-carboxylic acid ethyl ester

1-oxo-3-phenyl-6-(3-phenylpropoxy)-1H-indene-2-carboxylic acid ethyl ester

Cat. No.: B1250899
M. Wt: 412.5 g/mol
InChI Key: GRNJWSWEMSYMHQ-UHFFFAOYSA-N
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Description

1-oxo-3-phenyl-6-(3-phenylpropoxy)-1H-indene-2-carboxylic acid ethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C27H24O4 and its molecular weight is 412.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H24O4

Molecular Weight

412.5 g/mol

IUPAC Name

ethyl 3-oxo-1-phenyl-5-(3-phenylpropoxy)indene-2-carboxylate

InChI

InChI=1S/C27H24O4/c1-2-30-27(29)25-24(20-13-7-4-8-14-20)22-16-15-21(18-23(22)26(25)28)31-17-9-12-19-10-5-3-6-11-19/h3-8,10-11,13-16,18H,2,9,12,17H2,1H3

InChI Key

GRNJWSWEMSYMHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C1=O)C=C(C=C2)OCCCC3=CC=CC=C3)C4=CC=CC=C4

Synonyms

1-oxo-3-phenyl-6-(3-phenylpropoxy)-1H-indene-2-carboxylic acid ethyl ester
1-oxo-PPICAEE

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6-Hydroxy-1-oxo-3-phenyl-1H-indene-2-carboxylate ethyl ester (2 g, 6.80 mmol), potassium carbonate (1.41 g, 10.194 mmol), and sodium iodide (200 mg, 1.359 mmol) were dissolved in dimethylformamide (100 ml). 1-Bromo-3-phenylpropane (2.01 ml, 13.59 mmol) was added thereto at room temperature, was stirred for 12 hours at 60° C., and washed with saturated ammonium chloride. The organic layer obtained by extracting the reaction mixture with ethyl acetate was dried over anhydrous magnesium sulfate, concentrated, and the residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:4) to obtain the title compound (yield 85%) as a dark red solid.
Name
6-Hydroxy-1-oxo-3-phenyl-1H-indene-2-carboxylate ethyl ester
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.01 mL
Type
reactant
Reaction Step Two
Yield
85%

Synthesis routes and methods II

Procedure details

6-Hydroxy-1-oxo-3-phenyl-1H-indene-2-carboxylate ethyl ester (1.7 g, 6.07 mmol), 3-phenylpropanol (1.65 g, 12.14 mmol) and triphenylphosphine (3.18 g, 12.14 mmol) were dissolved in tetrahydrofuran (100 ml). Diethyl azodicarboxylate (2 ml, 12.14 mmol) dissolved in tetrahydrofuran (20 ml) was added dropwise thereto at 0° C. After stirring for 6 hours at room temperature, the mixture was washed with brine, extracted with ethyl acetate, the extract was dried over anhydrous magnesium sulfate, the concentrated under a reduced pressure, and the residue was purified by silica gel column chromatography (diethyl ether:hexane=1:10) to obtain the title compound (yield 85%) as a dark red solid.
Name
6-Hydroxy-1-oxo-3-phenyl-1H-indene-2-carboxylate ethyl ester
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Diethyl azodicarboxylate
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
85%

Synthesis routes and methods III

Procedure details

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